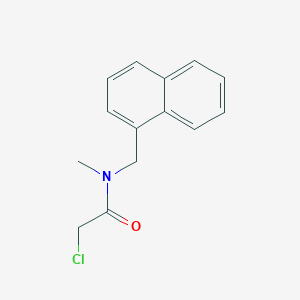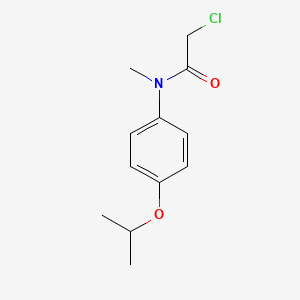![molecular formula C11H13Cl2NO2 B7628033 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)
2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of neurotransmitters in the brain. Specifically, it has been shown to increase the levels of dopamine and serotonin, two neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognition.
Biochemical and physiological effects:
2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, this compound has been shown to reduce the levels of oxidative stress in the brain, which is a major contributor to the development of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to have a wide range of pharmacological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, the potential applications of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease should be further explored.
Conclusion:
In conclusion, 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, and has potential applications in the treatment of neurological disorders. Further studies are needed to determine the safety and efficacy of this compound in vivo, and to explore its potential applications in the development of new drugs.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide involves the reaction of 2-(5-chloro-2-methoxyphenyl)ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-16-10-3-2-9(13)6-8(10)4-5-14-11(15)7-12/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQMNIBYQTZQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)
![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)

![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)

![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)


![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)